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Compound of Interest

Compound Name: Daurisoline-d2

Cat. No.: B12365218 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and mass spectrometry (MS) data for Daurisoline-d2. It is designed to assist

researchers and professionals in drug development in understanding the analytical properties

of this deuterated bisbenzylisoquinoline alkaloid. This document details predicted spectral data,

outlines experimental protocols, and visualizes key signaling pathways associated with the

non-deuterated parent compound, Daurisoline.

Introduction to Daurisoline and its Deuterated
Analog
Daurisoline is a bisbenzylisoquinoline alkaloid naturally occurring in the rhizomes of

Menispermum dauricum. It has garnered significant interest in the scientific community for its

diverse pharmacological activities, including anti-inflammatory, neuroprotective, and antitumor

effects. Daurisoline is also recognized as a potent autophagy blocker, a mechanism with

therapeutic implications in cancer research.

Daurisoline-d2 is a deuterated analog of Daurisoline. The incorporation of deuterium isotopes

is a common strategy in drug development to alter pharmacokinetic properties, such as

metabolic stability, without significantly changing the molecule's biological activity. The exact

positions of the two deuterium atoms in commercially available Daurisoline-d2 are not

consistently specified in publicly available literature. Therefore, this guide will present the
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analytical data for the parent compound, Daurisoline, and provide a comprehensive

explanation of the expected spectral changes resulting from deuteration.

Mass Spectrometry Data
Mass spectrometry is a critical tool for the structural elucidation and quantification of

Daurisoline. The fragmentation pattern provides valuable information about its complex

bisbenzylisoquinoline core.

Predicted Mass Spectrometry Data for Daurisoline
The following table summarizes the predicted mass-to-charge ratios (m/z) for the protonated

molecule and key fragments of Daurisoline based on its molecular formula (C₃₇H₄₂N₂O₆) and

known fragmentation pathways of similar alkaloids.

Ion Formula Calculated m/z Description

[M+H]⁺ C₃₇H₄₃N₂O₆⁺ 611.3014 Protonated molecule

[M+Na]⁺ C₃₇H₄₂N₂O₆Na⁺ 633.2833 Sodium adduct

Fragment 1 C₂₀H₂₄NO₃⁺ 326.1751
Cleavage of the

diphenyl ether linkage

Fragment 2 C₁₈H₂₀NO₃⁺ 302.1438
Cleavage of the

benzyl group

Fragmentation Pathway of Daurisoline
The primary fragmentation of bisbenzylisoquinoline alkaloids like Daurisoline in positive ion

mode typically involves the cleavage of the diphenyl ether bond and the benzylic C-C bonds.

The resulting fragments correspond to the two isoquinoline moieties.
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Proposed fragmentation of Daurisoline.

Expected Mass Spectrum of Daurisoline-d2
For Daurisoline-d2, the mass of the molecular ion ([M+H]⁺) will be shifted by +2 Da to

approximately 613.3139 m/z. The m/z of the fragment ions will also be shifted by +2 Da if the

deuterium atoms are located on that portion of the molecule. Without knowing the exact

location of the deuterium labels, it is not possible to definitively assign the mass shift to a

specific fragment. However, analysis of the mass shifts of the fragment ions can help to

elucidate the position of the deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
NMR spectroscopy is an indispensable technique for the detailed structural analysis of

Daurisoline. Although experimental NMR data for Daurisoline is not readily available in the

public domain, a representative dataset can be predicted based on the known chemical shifts

of closely related bisbenzylisoquinoline alkaloids.

Predicted ¹H and ¹³C NMR Data for Daurisoline
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for Daurisoline.

These values are based on the analysis of similar compounds and should be considered as a

reference. The exact chemical shifts can vary depending on the solvent and other experimental

conditions.

Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
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Proton Predicted δ (ppm) Multiplicity

Aromatic-H 6.0 - 7.5 m

O-CH₃ 3.5 - 3.9 s

N-CH₃ 2.3 - 2.6 s

Aliphatic-H 2.5 - 4.0 m

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

Carbon Predicted δ (ppm)

Aromatic C 110 - 160

O-CH₃ 55 - 60

N-CH₃ 40 - 45

Aliphatic C 25 - 65

Expected NMR Spectrum of Daurisoline-d2
The introduction of two deuterium atoms in Daurisoline-d2 will lead to specific changes in its

NMR spectra:

¹H NMR: The proton signal corresponding to the position of deuteration will disappear. If the

deuterium is on a carbon atom that also bears protons, the signal for the remaining proton(s)

will show a change in multiplicity and coupling constants. Protons on adjacent carbons may

also exhibit simplified splitting patterns.

¹³C NMR: The carbon atom directly bonded to a deuterium atom will show a characteristic

triplet in the proton-coupled ¹³C NMR spectrum due to C-D coupling. In a proton-decoupled

¹³C NMR spectrum, the signal for the deuterated carbon will be significantly attenuated or

absent due to the loss of the Nuclear Overhauser Effect (NOE) and longer relaxation times.

Experimental Protocols
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The following are detailed methodologies for the acquisition of mass spectrometry and NMR

data for Daurisoline and its deuterated analog.

Mass Spectrometry Experimental Protocol

Sample Preparation LC-MS/MS Analysis

Dissolve Daurisoline-d2
in Methanol (1 mg/mL)

Inject sample (5 µL)
onto C18 column

Gradient Elution
(Water/Acetonitrile with 0.1% Formic Acid)

Electrospray Ionization (ESI)
in Positive Mode

Full Scan MS
(m/z 100-1000)

Tandem MS (MS/MS)
of precursor ion

Click to download full resolution via product page

Workflow for LC-MS/MS analysis.

Sample Preparation: Dissolve an accurately weighed sample of Daurisoline-d2 in a suitable

solvent such as methanol to a final concentration of 1 mg/mL.

Liquid Chromatography (LC):

Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then

return to initial conditions.

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

Mass Spectrometry (MS):

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
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Capillary Voltage: 3.5 kV.

Gas Temperature: 325 °C.

Gas Flow: 8 L/min.

Scan Range: m/z 100-1000 for full scan analysis.

Tandem MS (MS/MS): Perform collision-induced dissociation (CID) on the precursor ion

corresponding to [M+H]⁺ of Daurisoline-d2 (m/z ~613.3).

NMR Spectroscopy Experimental Protocol

Sample Preparation

NMR Data Acquisition

Dissolve Daurisoline-d2 (5-10 mg)
in CDCl₃ (0.7 mL)

Acquire ¹H NMR spectrum

Acquire ¹³C NMR spectrum
(proton decoupled)

Acquire 2D NMR spectra
(COSY, HSQC, HMBC)

Click to download full resolution via product page

Workflow for NMR data acquisition.

Sample Preparation: Dissolve 5-10 mg of Daurisoline-d2 in approximately 0.7 mL of a

suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:
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Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise

ratio.

Use a standard pulse program.

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2D NMR Experiments:

Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings.

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded

protons and carbons.

Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-

carbon correlations, which is crucial for assigning the complex structure.

Signaling Pathways of Daurisoline
Daurisoline has been shown to modulate several key signaling pathways, which are central to

its pharmacological effects, particularly in cancer.

Inhibition of the AKT-HK2 Glycolysis Pathway
In lung cancer, Daurisoline has been reported to inhibit glycolysis by targeting the AKT-HK2

axis. It directly binds to AKT, preventing its phosphorylation and subsequent downstream

signaling that promotes the expression of hexokinase 2 (HK2), a key glycolytic enzyme.
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Daurisoline inhibits the AKT-HK2 pathway.

Modulation of the JAK2/STAT3 Pathway
In pancreatic cancer, Daurisoline has been shown to suppress tumor progression by inhibiting

the JAK2/STAT3 signaling pathway. It achieves this by binding to PPARα, preventing its

ubiquitination and degradation, which in turn leads to the suppression of JAK2/STAT3

signaling.
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Daurisoline and the JAK2/STAT3 pathway.

Autophagy Inhibition
Daurisoline is a known inhibitor of autophagy. It is thought to impair lysosomal function and

acidification, which are critical steps in the autophagic process. This blockade of autophagy can

sensitize cancer cells to chemotherapy.
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Mechanism of autophagy inhibition by Daurisoline.

To cite this document: BenchChem. [An In-Depth Technical Guide to the Analytical
Characterization of Daurisoline-d2]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12365218#daurisoline-d2-nmr-and-mass-
spectrometry-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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